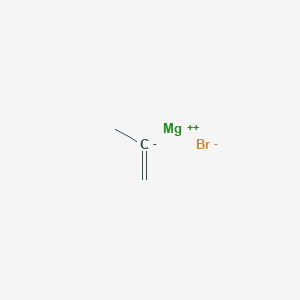

Isopropenylmagnesium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRHDUJIVHQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]=C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400519 | |

| Record name | Isopropenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-18-4 | |

| Record name | Isopropenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Isopropenylmagnesium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents.[1] With the chemical formula C₃H₅BrMg, this reagent is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility is demonstrated in various applications, including the synthesis of alcohols, ketones, and other complex organic molecules.[1] For instance, it has been utilized as a key reagent in the preparation of zofenoprilat (B1230023) and (S)-(−)-phosphonotrixin.[3] This guide provides a detailed overview of its structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Chemical Structure and Bonding

The fundamental structure of this compound consists of an isopropenyl group (prop-1-en-2-yl) covalently bonded to a magnesium atom.[1] The magnesium atom, in turn, is ionically bonded to a bromine atom.[4] The isopropenyl group acts as a carbanion, making the compound a potent nucleophile.[1] In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric R-Mg-X, the dimeric bridged species, and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically supplied as a solution, commonly in tetrahydrofuran (THF) or 2-methyltetrahydrofuran, and appears as a colorless to yellowish, or even brown, liquid.[1][4] It is highly flammable and reacts violently with water.[1] The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13291-18-4 | [1][4][5][6] |

| Molecular Formula | C₃H₅BrMg | [2][4][5][6] |

| Molecular Weight | 145.28 g/mol | [2][5][6][7] |

| IUPAC Name | bromo(prop-1-en-2-yl)magnesium | [4] |

| Synonyms | 1-Methylvinylmagnesium bromide, 2-Propen-2-ylmagnesium bromide | [8] |

| Appearance | White to orange crystalline powder or solution in THF/2-MeTHF | [1][7] |

| Boiling Point | 67 °C (for THF solution) | [7][8] |

| Density | ~0.94 g/mL at 20-25 °C (for THF solution) | [7][8] |

| Storage Temperature | 2-8°C | [1][7] |

| SMILES | CC(=C)[Mg]Br | [4] |

| InChI Key | LFTYALBVGVNGLI-UHFFFAOYSA-M | [4][8] |

Experimental Protocols

Synthesis of this compound

The preparation of this compound is a standard Grignard reaction, requiring anhydrous conditions to prevent the reagent from being quenched by water.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

-

Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (e.g., 6.33 g).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) (e.g., 20 ml) to cover the magnesium.

-

Initiation: Prepare a solution of 2-bromopropene (e.g., 20 ml) in anhydrous THF (e.g., 230 ml) and place it in the dropping funnel. Add a small volume (e.g., 10 ml) of this solution to the magnesium suspension. The reaction may need gentle heating to initiate, which is typically indicated by the disappearance of the shiny magnesium surface and the start of bubbling.

-

Addition: Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure all the magnesium has reacted.

-

Final Product: Cool the mixture to room temperature. The resulting grey-to-brown solution is this compound in THF, which can be titrated to determine its molarity (e.g., a typical preparation yields a solution of around 0.82 M).[5]

Application in Grignard Reaction

This compound is frequently used to introduce an isopropenyl group onto an electrophilic center, such as a carbonyl carbon.[3]

General Protocol:

-

An electrophile (e.g., an aldehyde, ketone, or ester) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

The standardized this compound solution is added dropwise via a syringe or dropping funnel.

-

The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

The product is then extracted using an organic solvent, dried, and purified by standard methods like column chromatography.

Conclusion

This compound is a fundamental Grignard reagent with a well-defined structure centered around a nucleophilic carbon-magnesium bond. Its physicochemical properties necessitate careful handling, particularly its reactivity with water and air. The straightforward, yet sensitive, synthesis protocol allows for its preparation in the lab, providing a powerful tool for synthetic chemists in academic and industrial research, including drug development, to construct complex molecular architectures.

References

- 1. Page loading... [guidechem.com]

- 2. Magnesium, bromo(1-methylethenyl)- | C3H5BrMg | CID 4187787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 13291-18-4 [amp.chemicalbook.com]

- 8. This compound solution | Krackeler Scientific, Inc. [krackeler.com]

An In-depth Technical Guide to Isopropenylmagnesium Bromide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a valuable and versatile Grignard reagent in organic synthesis. It serves as a nucleophilic isopropenyl anion equivalent, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling. Detailed experimental protocols for its preparation and key reactions are presented, along with a summary of its physical and safety data.

Introduction

This compound is an organomagnesium halide, commonly classified as a Grignard reagent. Its utility in organic chemistry stems from the polarized carbon-magnesium bond, which imparts a highly nucleophilic character to the vinylic carbon. This reactivity allows for the construction of complex molecular architectures, particularly the introduction of the isopropenyl moiety, which is a precursor to ketones, tertiary alcohols, and other valuable functional groups. This guide is intended to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is typically not isolated as a pure substance but is prepared and used as a solution in ethereal solvents, most commonly tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). The properties of these solutions are critical for their effective use.

Table 1: Physical Properties of this compound Solutions

| Property | 0.5 M solution in THF | 1.0 M solution in 2-MeTHF |

| Appearance | Colorless to yellowish liquid[1] | - |

| Boiling Point | 67 °C[1] | - |

| Density | 0.935 g/mL at 25 °C[1] | 0.970 g/mL |

| Flash Point | 2 °C (closed cup)[1] | 14 °C (closed cup) |

| Storage Temperature | 2-8 °C[2] | 2-8 °C[2] |

Table 2: General Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₅BrMg |

| Molecular Weight | 145.28 g/mol [3] |

| CAS Number | 13291-18-4[3] |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether, 2-MeTHF).[1] Reacts violently with water.[4] |

| Stability | Air and moisture sensitive.[4] Commercial solutions in THF have a shelf life of approximately 12 months when stored properly under an inert atmosphere.[4] |

Synthesis and Handling

Synthesis of this compound

This compound is typically prepared by the reaction of 2-bromopropene (B1265445) with magnesium metal in an anhydrous ethereal solvent.

Experimental Protocol: Preparation of a ~0.8 M Solution of this compound in THF

-

Materials:

-

Magnesium turnings (6.33 g)

-

2-Bromopropene (20 mL)

-

Anhydrous tetrahydrofuran (THF) (250 mL)

-

A small crystal of iodine (as initiator)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings.

-

A small crystal of iodine is added to the flask.

-

A solution of 2-bromopropene in anhydrous THF is prepared in the dropping funnel.

-

A small portion of the 2-bromopropene solution (approx. 10 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

-

The mixture is then cooled to room temperature. The resulting grey to brownish solution of this compound is ready for use. The concentration is approximately 0.82 M.

-

Handling and Storage

This compound is highly reactive with water, oxygen, and carbon dioxide. Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times. Solutions are typically stored in tightly sealed containers at 2-8 °C. Over time, the concentration of the Grignard reagent may decrease due to precipitation or reaction with trace impurities.

Determination of Concentration

The exact concentration of a freshly prepared or stored solution of this compound should be determined by titration prior to use. A common method involves titration with a standard solution of iodine.

Experimental Protocol: Titration with Iodine

-

Materials:

-

Anhydrous lithium chloride (LiCl)

-

Iodine (I₂)

-

Anhydrous THF

-

This compound solution (to be titrated)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

A flame-dried flask is charged with a precisely weighed amount of iodine and anhydrous lithium chloride.

-

Anhydrous THF is added to dissolve the solids.

-

The solution is cooled in an ice bath.

-

The this compound solution is added dropwise from a burette with vigorous stirring until the characteristic brown color of iodine disappears.

-

The volume of the Grignard reagent added is recorded. The molarity is calculated based on a 1:1 stoichiometry with iodine.

-

Reactivity and Synthetic Applications

This compound is a potent nucleophile that participates in a variety of carbon-carbon bond-forming reactions.

Reactions with Carbonyl Compounds

This compound readily adds to the carbonyl group of aldehydes, ketones, and esters to form alcohols after acidic workup. Reaction with ketones is a common method for the synthesis of tertiary alcohols.

Experimental Protocol: Synthesis of 2-Methyl-3-buten-2-ol from Acetone (B3395972)

-

Materials:

-

This compound solution in THF (e.g., 0.8 M)

-

Acetone

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask is charged with a solution of acetone in anhydrous THF under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

The this compound solution is added dropwise to the stirred acetone solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by distillation affords 2-methyl-3-buten-2-ol.

-

Ring-Opening of Epoxides

This compound reacts with epoxides in an Sₙ2-type mechanism. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of homoallylic alcohols after an aqueous workup.

Experimental Protocol: Reaction with Styrene (B11656) Oxide

-

Materials:

-

This compound solution in THF

-

Styrene oxide

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, a solution of styrene oxide in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography on silica (B1680970) gel yields the corresponding homoallylic alcohol.

-

Cross-Coupling Reactions

In the presence of a suitable transition metal catalyst (typically palladium or nickel), this compound can undergo cross-coupling reactions with organic halides (e.g., aryl or vinyl bromides) in what is known as a Kumada coupling. This allows for the formation of a C(sp²)-C(sp²) bond.

Experimental Protocol: Kumada Coupling with 4-Bromotoluene (B49008)

-

Materials:

-

This compound solution in THF

-

4-Bromotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

A Schlenk flask is charged with Pd(PPh₃)₄ and 4-bromotoluene under an inert atmosphere.

-

Anhydrous THF is added, and the mixture is stirred until the solids dissolve.

-

The this compound solution is added dropwise at room temperature.

-

The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography provides 4-isopropenyltoluene.

-

Safety Information

This compound is a highly reactive and hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

-

Flammability: Highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously.[4]

-

Corrosivity: Causes severe skin burns and eye damage.[4]

-

Health Hazards: Harmful if swallowed. May cause respiratory irritation.[4]

-

Incompatibilities: Reacts violently with water, acids, and oxidizing agents.[1] It is also sensitive to air and carbon dioxide.[4]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, and chemically resistant gloves are mandatory.

Conclusion

This compound is a powerful reagent for the introduction of the isopropenyl group in organic synthesis. Its reactivity with a broad range of electrophiles makes it an indispensable tool for the construction of complex molecules. A thorough understanding of its properties, preparation, and handling, as detailed in this guide, is essential for its safe and effective use in the research laboratory. Careful control of reaction conditions and the use of an inert atmosphere are paramount to achieving high yields and reproducible results.

References

An In-Depth Technical Guide to the Synthesis of Isopropenylmagnesium Bromide from 2-Bromopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isopropenylmagnesium bromide, a vital Grignard reagent in organic synthesis. The document details the underlying chemical principles, optimized experimental protocols, and critical considerations for maximizing yield and purity. A comparative analysis of reaction parameters, including solvent effects, is presented to aid in procedural selection. Furthermore, this guide outlines potential side reactions and methods for the accurate determination of product concentration, ensuring reproducible and efficient synthesis for research and development applications.

Introduction

Grignard reagents, organomagnesium halides of the general formula R-Mg-X, are among the most versatile and widely utilized classes of reagents in synthetic organic chemistry. Their ability to form new carbon-carbon bonds by acting as potent carbon-based nucleophiles makes them indispensable tools in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, specifically, serves as a key synthetic intermediate, enabling the introduction of the isopropenyl moiety in various chemical transformations.

This guide focuses on the preparation of this compound from the reaction of 2-bromopropene (B1265445) with magnesium metal. The synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure high yields and minimize the formation of undesirable byproducts.

Reaction Principle and Stoichiometry

The formation of this compound proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromopropene. This reaction is typically carried out in an anhydrous ethereal solvent, which plays a crucial role in stabilizing the Grignard reagent through coordination.

Reaction:

CH₂(C=CH₂)Br + Mg → CH₂(C=CH₂)MgBr

Stoichiometry:

The reaction is typically performed with a slight excess of magnesium turnings to ensure complete conversion of the 2-bromopropene and to compensate for any passivated magnesium surface.

Comparative Data on Synthesis Parameters

The efficiency of this compound synthesis is influenced by several factors, most notably the choice of solvent. While tetrahydrofuran (B95107) (THF) is a conventional and effective solvent, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence due to their improved safety profile and favorable process characteristics.

| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Typical Yield | Good to Excellent | Good to Excellent, potentially higher due to reduced side reactions and easier work-up |

| Boiling Point | 66 °C | ~80 °C |

| Reaction Temperature | Typically at reflux (~66 °C) | Can be conducted at higher temperatures, potentially leading to faster reaction rates |

| Work-up | Miscible with water, can complicate aqueous extraction | Limited water miscibility, allowing for cleaner phase separation |

| Safety | Prone to peroxide formation | Lower tendency for peroxide formation compared to THF |

| "Green" Aspect | Petrochemical-based | Can be derived from renewable resources |

Detailed Experimental Protocols

Synthesis of this compound in Tetrahydrofuran

This protocol is adapted from established literature procedures.[1]

Materials:

-

Magnesium turnings (6.33 g)

-

2-Bromopropene (20 mL)

-

Anhydrous Tetrahydrofuran (THF) (250 mL)

-

Iodine crystal (optional, as an initiator)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, add the magnesium turnings to the three-necked flask. If the magnesium is not highly reactive, a small crystal of iodine can be added to activate the surface.

-

Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 20 mL of 2-bromopropene in 230 mL of anhydrous THF. Add approximately 10 mL of the 2-bromopropene solution to the magnesium suspension with gentle heating.

-

Propagation: The initiation of the reaction is indicated by the disappearance of the iodine color (if used) and the onset of gentle reflux. Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.

-

Cooling and Storage: Allow the reaction mixture to cool to room temperature. The resulting greyish solution of this compound is ready for use or can be stored under an inert atmosphere. The concentration of the prepared solution is approximately 0.82 M.[1]

Determination of this compound Concentration by Titration

Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions. Titration is a reliable method for this purpose.

Materials:

-

Anhydrous toluene (B28343) or THF

-

Salicylaldehyde (B1680747) phenylhydrazone

-

The prepared this compound solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of salicylaldehyde phenylhydrazone in anhydrous toluene or THF.

-

Titrate this solution with the prepared this compound solution until a persistent color change from yellow to orange-red is observed.

-

The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1:1) and the volumes and concentrations of the reactants used.

Potential Side Reactions

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the desired product.

-

Wurtz Coupling: The reaction of the formed Grignard reagent with unreacted 2-bromopropene can lead to the formation of a dimeric byproduct, 2,3-dimethyl-1,3-butadiene. This is a common side reaction in Grignard syntheses.

-

Reaction with Protic Species: Grignard reagents are highly basic and will react with any protic species present, such as water or alcohols. This underscores the importance of using anhydrous solvents and maintaining a dry reaction environment.

-

Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent. Therefore, maintaining an inert atmosphere throughout the synthesis and storage is critical.

Characterization

While the concentration is typically determined by titration, spectroscopic methods can be used for structural confirmation. Due to the reactive nature of Grignard reagents, in-situ analysis is often preferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the this compound. The expected chemical shifts would be influenced by the solvent and the complex equilibrium between the monomeric and dimeric forms of the Grignard reagent (Schlenk equilibrium). In THF-d8, the vinyl protons are expected to appear in the vinylic region of the ¹H NMR spectrum, and the corresponding carbons in the olefinic region of the ¹³C NMR spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a fundamental and valuable procedure for synthetic chemists. By carefully controlling reaction conditions, particularly the exclusion of water and oxygen, and by selecting an appropriate solvent system, high yields of this versatile Grignard reagent can be reliably obtained. The use of greener solvents like 2-MeTHF offers significant advantages in terms of safety and environmental impact without compromising synthetic efficiency. Accurate determination of the reagent's concentration is paramount for its effective use in subsequent synthetic transformations. This guide provides the necessary technical details to empower researchers in the successful and reproducible synthesis of this compound.

References

An In-depth Technical Guide to PK-11195: Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK-11195, with the CAS number 85532-75-8, is a high-affinity antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2][3] This isoquinoline (B145761) carboxamide derivative has become an invaluable tool in a multitude of research areas, particularly in the fields of neuroinflammation, oncology, and cellular apoptosis.[4][5][6] Its ability to bind selectively to TSPO, a protein primarily located on the outer mitochondrial membrane, allows for the interrogation of various physiological and pathological processes.[1][7] This technical guide provides a comprehensive overview of the chemical and physical properties of PK-11195, its mechanism of action, detailed experimental protocols, and a list of reputable suppliers.

Chemical and Physical Properties

PK-11195, chemically known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic, solid compound at room temperature.[1][2] It is characterized by its high lipophilicity, which facilitates its passage across cellular membranes.[8]

| Property | Value | References |

| CAS Number | 85532-75-8 | [1] |

| Molecular Formula | C₂₁H₂₁ClN₂O | [1] |

| Molecular Weight | 352.86 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | >98% (HPLC) | [2][3] |

| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol (B145695) to 50 mM | [1][2] |

| Storage | Store at room temperature. | [2] |

| SMILES | CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | [1] |

| InChIKey | RAVIZVQZGXBOQO-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathways

PK-11195 exerts its biological effects primarily through its interaction with the 18 kDa Translocator Protein (TSPO).[5][7] TSPO is a highly conserved protein found in the outer mitochondrial membrane of various tissues, with particularly high expression in steroidogenic tissues, and glial cells in the central nervous system.[1]

Modulation of Mitochondrial Function and Apoptosis

PK-11195's binding to TSPO can modulate mitochondrial functions, including the mitochondrial permeability transition pore (MPTP), which plays a crucial role in apoptosis.[4] At micromolar concentrations, PK-11195 has been shown to induce apoptosis in various cancer cell lines.[4] This pro-apoptotic effect is believed to be mediated, at least in part, by its influence on the MPTP, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation.[9]

References

- 1. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PK 11195 | CAS 85532-75-8 | PK11195 | Tocris Bioscience [tocris.com]

- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. PK 11195 - Wikipedia [en.wikipedia.org]

- 8. BioKB - Relationship - PK-11195 - activates - TSPOB_HUMAN [biokb.lcsb.uni.lu]

- 9. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

isopropenylmagnesium bromide mechanism of Grignard reaction

An In-depth Technical Guide on the Core Mechanism of the Grignard Reaction with Isopropenylmagnesium Bromide

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] Grignard reagents (RMgX) are powerful nucleophiles capable of reacting with a wide array of electrophiles, most notably the carbonyl group of aldehydes, ketones, and esters.[2] This guide provides a detailed examination of the reaction mechanism, focusing specifically on this compound, an important alkenyl Grignard reagent.[3][4] Alkenyl Grignard reagents are valuable for introducing vinyl groups, which can be further functionalized.

This document will explore the complex nature of the Grignard reagent in solution, delve into the competing mechanistic pathways—the polar (nucleophilic) mechanism and the single-electron transfer (SET) mechanism—and discuss the factors that govern reactivity, regioselectivity with unsaturated carbonyls, and stereochemical outcomes. Quantitative data and detailed experimental protocols are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The Nature of the Reagent in Solution: The Schlenk Equilibrium

A Grignard reagent in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) is not a simple monomeric species (RMgX). Instead, it exists in a dynamic equilibrium involving several species, known as the Schlenk equilibrium.[5][6] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[7][8]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent, the nature of the organic group (R), the halogen (X), and the concentration.[6][9] In THF, the equilibrium tends to favor the formation of R₂Mg and MgX₂, whereas in diethyl ether, the RMgX form is often predominant.[10][11] The various species present in solution, including monomers, dimers, and other aggregates, can all be reactive, and their relative concentrations can impact the overall reaction kinetics and mechanism.[10][12] Computational studies have shown that the solvent plays a critical role, not just in stabilization, but by actively participating in the coordination sphere of the magnesium center, facilitating the bond cleavage and formation processes that define the equilibrium.[1][11]

Caption: The Schlenk equilibrium for a Grignard reagent in solution.

Core Mechanistic Pathways

The addition of a Grignard reagent to a carbonyl compound is generally understood to proceed via two primary, and sometimes competing, mechanisms: a polar (nucleophilic) pathway and a single-electron transfer (SET) radical pathway.[10][13] The dominant mechanism is dictated by factors such as the reduction potential of the carbonyl substrate, the oxidation potential of the Grignard reagent, steric hindrance, and the solvent.[10][14]

The Polar (Nucleophilic) Mechanism

For the majority of Grignard reactions, especially with simple aldehydes and alkyl ketones, the polar mechanism is the accepted pathway.[15][16] In this mechanism, the carbon atom bound to magnesium, which is highly nucleophilic, directly attacks the electrophilic carbonyl carbon.[2][13] This addition is believed to proceed through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen.[13][17] This concerted, two-electron process results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.[2]

Caption: The polar (nucleophilic) mechanism of the Grignard reaction.

The Single-Electron Transfer (SET) Mechanism

An alternative pathway, the single-electron transfer (SET) mechanism, becomes significant for substrates with low reduction potentials, such as aromatic ketones (e.g., benzophenone), or with sterically hindered reagents and substrates.[10][17] This mechanism involves the transfer of a single electron from the Grignard reagent to the carbonyl compound, generating a radical anion (ketyl) and a radical cation.[18] The radical cation quickly collapses to form an alkyl radical and MgX⁺. The alkyl radical then couples with the ketyl radical to form the magnesium alkoxide.[10]

Evidence for the SET mechanism includes the detection of radical coupling side products and the identification of ketyl radicals by electron spin resonance (ESR) spectroscopy in certain Grignard reactions.[10][13] However, studies using radical clocks have shown that for additions to most aliphatic aldehydes and ketones, the SET pathway is not a significant contributor to product formation.[15][16]

Caption: The single-electron transfer (SET) mechanism of the Grignard reaction.

Reactivity with α,β-Unsaturated Carbonyl Compounds

When this compound reacts with an α,β-unsaturated aldehyde or ketone, two primary modes of addition are possible: 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon).[19] The ratio of these products depends on factors like steric hindrance, the nature of the Grignard reagent, the substrate, and the reaction conditions.

-

1,2-Addition: This pathway is kinetically favored and typically predominates with aldehydes and less hindered ketones. It leads to the formation of an allylic alcohol.[19]

-

1,4-Addition: This pathway is often thermodynamically favored and becomes more significant with more sterically hindered ketones. The initial product is a magnesium enolate, which is then protonated during workup to yield a ketone.[20] The addition of catalytic amounts of copper(I) salts can dramatically favor the 1,4-addition pathway.

Caption: Competing 1,2- (direct) and 1,4- (conjugate) addition pathways.

Quantitative Analysis of Reaction Parameters

The kinetics of Grignard reactions can be complex due to the Schlenk equilibrium and the potential for multiple reactive species.[21] Reaction rates are influenced by the substrate, reagent, solvent, and temperature. While specific kinetic data for this compound is not widely published, general principles can be illustrated with representative data from analogous systems.

Table 1: Relative Rates of Grignard Reactions with Benzophenone

| Grignard Reagent | Relative Rate (k_rel) | Dominant Mechanism |

| Methylmagnesium Bromide | 1.0 | Polar |

| Ethylmagnesium Bromide | ~0.8 | Polar |

| Isopropylmagnesium Bromide | ~0.1 | Polar/SET mix |

| tert-Butylmagnesium Chloride | ~0.01 | SET |

| Allylmagnesium Bromide | >1000 | Polar |

Note: Data is illustrative, based on general reactivity trends. Allyl and vinyl Grignards are known to be highly reactive.[22]

Table 2: Product Distribution in the Reaction of Grignard Reagents with Cyclohex-2-en-1-one

| Grignard Reagent | Additive | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) |

| CH₃MgBr | None | 0 | 75 | 23 |

| CH₃MgBr | CuI (5 mol%) | 0 | <5 | >95 |

| PhenylMgBr | None | 0 | 55 | 42 |

| IsopropenylMgBr | None | 0 | ~80-90 | ~10-20 |

Note: Data for this compound is estimated based on its character as a "hard" nucleophile, which generally favors 1,2-addition in the absence of copper catalysts.

Stereochemistry of the Addition

When a Grignard reagent adds to a prochiral ketone or aldehyde, a new stereocenter is created.[23] The stereochemical outcome of the reaction is often predictable using models like Cram's Rule and the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group.[13][24] The nucleophile preferentially attacks the carbonyl carbon from the less sterically hindered face.[25][26] For cyclic ketones, attack generally occurs from the less hindered face, often leading to the formation of the thermodynamically more stable alcohol (e.g., equatorial attack on a cyclohexanone).[24]

Experimental Protocol: Synthesis of 2-methyl-1-phenylprop-2-en-1-ol

This section provides a representative experimental protocol for the reaction of this compound with benzaldehyde (B42025).

Objective: To synthesize 2-methyl-1-phenylprop-2-en-1-ol via the Grignard addition of this compound to benzaldehyde.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. Anhydrous THF is added to cover the magnesium. A solution of 2-bromopropene (1.0 eq) in anhydrous THF is placed in the dropping funnel.

-

A small portion of the 2-bromopropene solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by gentle refluxing and the disappearance of the iodine color. The remaining 2-bromopropene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the this compound.

-

Addition to Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (0.9 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup (Quench): The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

- 1. rasayanika.com [rasayanika.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 13291-18-4: this compound solution [cymitquimica.com]

- 5. fiveable.me [fiveable.me]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Grignard reaction - Wikipedia [en.wikipedia.org]

- 14. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]

- 15. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Stereochemistry of the carbonyl group - Chemistry Revision Site [ueache.weebly.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Isopropenylmagnesium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of isopropenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Understanding its solubility is paramount for reaction optimization, safety, and scalability in research and pharmaceutical development.

Introduction to this compound

This compound (CH₂=C(CH₃)MgBr) is an organometallic compound widely utilized for creating carbon-carbon bonds.[1] Like other Grignard reagents, its reactivity and utility are highly dependent on the choice of solvent, which not only dissolves the reagent but also plays a critical role in its formation and stability.[2] Ethereal solvents are particularly effective due to their ability to solvate and stabilize the magnesium center.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, a practical understanding of its solubility can be derived from the concentrations of commercially available solutions. These concentrations represent stable solutions under specific storage conditions and serve as a reliable indicator of minimum solubility.

Table 1: Practical Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Commercially Available Concentrations (Molarity, M) |

| Tetrahydrofuran (THF) | C₄H₈O | 0.5 M[3], 1.0 M |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | C₅H₁₀O | 1.0 M[4][5], 1.5 M |

| Diethyl Ether | (C₂H₅)₂O | Data not available in the form of specific molarity, but it is a commonly used solvent for Grignard reagents.[6][7] |

Note: The listed concentrations are indicative of solubility under standard storage temperatures (typically 2-8°C).

Factors Influencing Solubility

The solubility of Grignard reagents, including this compound, is governed by several factors:

-

Solvent Polarity and Coordinating Ability: Ethereal solvents like THF and diethyl ether are excellent for Grignard reagents because the lone pairs of electrons on the oxygen atom can coordinate with the electron-deficient magnesium atom, forming a stable complex.[2] This solvation is crucial for dissolving the organomagnesium species.

-

The Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium, which is influenced by the solvent, temperature, and concentration, affects the overall solubility of the magnesium-containing compounds.[2]

-

Temperature: While specific data is scarce, the solubility of most solids in liquids increases with temperature. However, for Grignard reagents, thermal stability also becomes a concern at elevated temperatures. For practical purposes, these reagents are typically prepared and used at temperatures ranging from 0°C to the boiling point of the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This procedure should be performed by trained personnel under strict anhydrous and inert atmosphere conditions.

Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

Magnesium turnings

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Iodine crystal (as an initiator)

-

Anhydrous, inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, condenser), all oven-dried

-

Magnetic stirrer and heat source

-

Apparatus for filtration under inert atmosphere

-

Titration setup for determining the concentration of the Grignard reagent

Methodology:

-

Apparatus Setup: Assemble the reaction apparatus consisting of a three-necked flask equipped with a condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to remove any traces of moisture.

-

Initiation of Grignard Formation: Place magnesium turnings in the reaction flask and flush the system with inert gas. Add a small crystal of iodine.

-

Preparation of Saturated Solution:

-

Slowly add a solution of 2-bromopropene in the chosen anhydrous solvent to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Continue adding the 2-bromopropene solution until an excess of solid this compound precipitates, indicating a saturated solution.

-

Stir the resulting slurry at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the solid to settle.

-

Carefully extract a known volume of the supernatant liquid using a syringe, ensuring no solid particles are withdrawn. This must be done under an inert atmosphere.

-

Quench the sample in a known excess of a standard acid solution (e.g., HCl).

-

Determine the concentration of the Grignard reagent in the sample by back-titration of the excess acid with a standardized base solution.

-

-

Calculation of Solubility: From the determined concentration (in Molarity) of the saturated solution, calculate the solubility in grams per 100 mL of the solvent.

Visualizations

Diagram 1: Generalized Experimental Workflow for Grignard Reagent Preparation

Caption: A flowchart illustrating the key steps in the preparation of a Grignard reagent.

Diagram 2: The Schlenk Equilibrium for this compound

Caption: A diagram representing the Schlenk equilibrium for Grignard reagents in solution.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. This compound, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]

- 4. イソプロペニルマグネシウムブロミド 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 1.0M 2-methyltetrahydrofuran 13291-18-4 [sigmaaldrich.com]

- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 7. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Safe Handling of Isopropenylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling protocols for isopropenylmagnesium bromide, a highly reactive Grignard reagent commonly used in organic synthesis. Due to its hazardous nature, strict adherence to established safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a hazardous chemical that presents multiple risks. It is typically supplied as a solution in an ether solvent, such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which contributes significantly to its hazard profile.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H260: In contact with water releases flammable gases which may ignite spontaneously.[2]

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

H351: Suspected of causing cancer (due to the solvent, THF).

-

EUH019: May form explosive peroxides.

The primary dangers associated with this reagent are its extreme reactivity with water and air, high flammability, and corrosivity.[3]

Quantitative Safety and Physical Data

The physical and safety properties of this compound solutions are summarized below. Note that properties like flash point and density are highly dependent on the solvent and concentration.

| Property | Value | Source(s) |

| Chemical Formula | CH₂=C(CH₃)MgBr | |

| CAS Number | 13291-18-4 | [3][4] |

| UN Number | 3399 | [4] |

| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | |

| Subsidiary Risk | 3 (Flammable Liquid) | |

| Packing Group | I | |

| Flash Point | 2 °C (35.6 °F) for 0.5M in THF14 °C (57.2 °F) for 1.0M in 2-MeTHF-30 °C (-22.0 °F) for 0.75M in THF | [1] |

| Boiling Point | ~67 °C (as 0.5M solution in THF) | |

| Density | 0.935 g/mL at 25 °C (for 0.5M in THF)0.970 g/mL (for 1.0M in 2-MeTHF)0.982 g/mL at 25 °C (for 0.75M in THF) | [5] |

| Storage Temperature | 2-8°C recommended for some solutions | [5] |

| Stability | Air and moisture sensitive; reacts violently with water.[1][3] May form explosive peroxides upon storage, especially when the solvent (THF) is present.[1] The product is chemically stable under standard ambient conditions. |

Detailed Experimental Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a research laboratory setting.

3.1. Pre-Experiment Preparations

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the scale, reagents, and potential side reactions.

-

Location and Equipment:

-

All work must be performed in a properly operating chemical fume hood with a chemical-resistant surface.[6]

-

Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Remove all sources of ignition (open flames, hot plates, steam baths) and incompatible materials from the work area.[1][6]

-

Use spark-proof and explosion-proof equipment.[1][8] Ground all metal equipment to prevent static discharge.[1][9]

-

Have appropriate firefighting media readily available: a Class D fire extinguisher (for reactive metals), dry sand, or soda ash.[6] DO NOT have a water or CO₂ extinguisher nearby as the primary option.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly sealed chemical safety goggles and a full-face shield.[10]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber or appropriate laminate gloves). Inspect gloves for any signs of degradation or puncture before use.[6]

-

Body Protection: Wear a flame-retardant lab coat over clothing made of natural fibers (e.g., cotton). Do not wear synthetic clothing.

-

-

Glassware and Reagents:

-

All glassware must be oven- or flame-dried immediately before use to remove any traces of moisture.

-

Assemble the reaction apparatus and purge thoroughly with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of inert gas throughout the experiment.[10]

-

3.2. Reagent Transfer

-

Never work alone. Ensure a trained colleague is aware of the procedure and is present in the vicinity.[6]

-

This compound is typically supplied in a Sure/Seal™ bottle or similar air-exclusion container.

-

For transferring the reagent, use a clean, dry syringe or a cannula.

-

Before drawing the liquid, flush the syringe with inert gas.

-

Insert the needle through the septum of the reagent bottle. A second needle connected to the inert gas line should also be inserted to equalize the pressure and prevent a vacuum from forming.

-

Slowly draw the required amount of the reagent into the syringe.

-

Carefully withdraw the syringe and immediately insert it into the reaction vessel through a septum, adding the reagent slowly and controllably.

3.3. Reaction Quenching

-

Grignard reactions are typically quenched by the slow, controlled addition of the reaction mixture to a separate flask containing a quenching solution.

-

Never add the quenching solution (especially water or protic solvents) directly to the Grignard reagent. This can cause a violent, exothermic reaction.[3]

-

A common and safer quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), often cooled in an ice bath.

-

Perform the quench slowly with vigorous stirring, ensuring the temperature of the quenching mixture does not rise uncontrollably.

3.4. Spill and Emergency Procedures

-

Spill:

-

Evacuate the immediate area and alert colleagues.

-

Remove all ignition sources.

-

If the spill is small, cover it with a dry, inert absorbent material such as dry sand, soda ash, or a specialized Grignard spill absorbent.[6] Do not use combustible absorbents like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a tightly sealed container for disposal.

-

Do not use water to clean the spill area. [1]

-

-

Fire:

-

Personal Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes, then seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

3.5. Storage and Disposal

-

Storage: Store containers in a cool, dry, well-ventilated, flammables-designated area.[1][8] Keep containers tightly sealed under an inert gas like nitrogen or argon.[6] Protect from moisture, heat, and ignition sources.[1] Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[1]

-

Disposal: All waste containing this compound must be treated as hazardous. Quench any unreacted reagent before disposal. Dispose of all materials in accordance with local, state, and federal regulations.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 13291-18-4 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthonix, Inc > Grignards and Zincs > 13291-18-4 | this compound, 1.5M in 2-MeTHF [synthonix.com]

- 5. イソプロピルマグネシウム ブロミド 溶液 0.75 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to Isopropenylmagnesium Bromide: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr), a prominent member of the vinyl Grignard reagent family, has carved a significant niche in organic synthesis since its likely inception in the mid-20th century. This organometallic compound serves as a powerful nucleophilic isopropenyl anion equivalent, enabling the formation of crucial carbon-carbon bonds. Its utility is particularly highlighted in the stereoselective synthesis of complex molecules, including key intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its preparation, and an examination of its reaction mechanisms and applications in drug development.

Discovery and History

The development of Grignard reagents by François Auguste Victor Grignard in 1900 revolutionized organic chemistry. However, the synthesis of vinylic Grignard reagents, such as this compound, remained a challenge for several decades. The breakthrough in this area is largely attributed to the pioneering work of Professor Henri Normant in the 1950s. While a singular publication marking the definitive "discovery" of this compound is not readily identifiable, Normant's extensive research into the preparation and reactivity of vinylmagnesium halides using tetrahydrofuran (B95107) (THF) as a solvent laid the foundational groundwork. His publications in Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences during this period, particularly around 1954, detailed the successful preparation of vinylmagnesium bromide, making it highly probable that the synthesis of its isopropenyl analog was first achieved by his research group around the same time. This innovation opened new avenues for the introduction of vinylic moieties in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃H₅BrMg |

| Molecular Weight | 145.28 g/mol |

| CAS Number | 13291-18-4 |

| Appearance | Typically a solution in THF, ranging from colorless to yellow or brown. |

| Boiling Point | ~67 °C (of 0.5 M solution in THF) |

| Density | ~0.935 g/mL at 25 °C (of 0.5 M solution in THF) |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether). Reacts violently with water. |

Experimental Protocols: Synthesis of this compound

The most common and reliable method for the preparation of this compound involves the reaction of 2-bromopropene (B1265445) with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).

Standard Laboratory Protocol

This protocol is adapted from established procedures for the synthesis of Grignard reagents.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 6.33 g | 0.26 |

| 2-Bromopropene | 120.98 | 20 mL (26.8 g) | 0.22 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |

| Iodine (optional, as initiator) | 253.81 | 1-2 small crystals | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: The magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A small portion (e.g., 10 mL) of a solution of 2-bromopropene in 230 mL of anhydrous THF is added to the magnesium.

-

Reaction: The mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. Once the reaction has started, the remaining 2-bromopropene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Standardization: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete consumption of the magnesium. The solution is then cooled to room temperature. The resulting Grignard reagent is a grayish solution. The concentration of the this compound solution can be determined by titration, for example, against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator. A typical concentration obtained from this procedure is approximately 0.82 M.[1]

Reaction Mechanisms and Stereoselectivity

This compound acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. Its primary mode of reaction is the nucleophilic addition to electrophilic centers, most notably carbonyl groups.

Nucleophilic Addition to Carbonyls

The general mechanism involves the attack of the isopropenyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent acidic workup protonates the magnesium alkoxide to yield the corresponding alcohol.

Caption: Nucleophilic addition of this compound to a carbonyl group.

Stereoselectivity: Felkin-Anh and Chelation Models

When this compound reacts with chiral α-substituted carbonyl compounds, the stereochemical outcome can often be predicted using the Felkin-Anh model. This model posits that the nucleophile attacks the carbonyl group from the face opposite to the largest substituent at the α-carbon.

Caption: Felkin-Anh model predicts the major diastereomer.

In cases where the α-substituent is a heteroatom (e.g., oxygen or nitrogen), a chelation control model may operate. If the magnesium ion can coordinate with both the carbonyl oxygen and the α-heteroatom, it locks the conformation of the substrate, leading to nucleophilic attack from the less hindered face, which may be different from the prediction of the Felkin-Anh model.

Caption: Chelation control can dictate stereoselectivity.

Applications in Drug Development and Total Synthesis

This compound is a valuable reagent in the synthesis of several biologically active molecules.

Zofenopril (B1663440)

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[2][3][4] The synthesis of zofenopril involves a key step where this compound is used to introduce the isopropenyl group.

(S)-(−)-Phosphonotrixin

Phosphonotrixin is a natural product with herbicidal and antibiotic properties.[5][6][7] Its synthesis has been accomplished using this compound in a crucial C-C bond-forming step.[8] Phosphonotrixin exhibits its herbicidal activity by inhibiting the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase in the riboflavin (B1680620) biosynthesis pathway.[5]

(+)-Desepoxyasperdiol and Desoxyepothilone B

The total synthesis of complex natural products such as (+)-desepoxyasperdiol and the anticancer agent desoxyepothilone B also utilizes this compound.[8] Desoxyepothilone B is a microtubule-stabilizing agent that has shown efficacy against tumor xenografts that are resistant to paclitaxel (B517696).[6][9][10] In these syntheses, the reagent is employed for the stereoselective addition of the isopropenyl moiety to complex intermediates.

The workflow for the application of this compound in the synthesis of a key intermediate for these complex molecules can be generalized as follows:

Caption: Generalized workflow in total synthesis.

Conclusion

This compound, a legacy of the pioneering work on vinylic Grignard reagents, continues to be an indispensable tool in modern organic synthesis. Its ability to deliver the isopropenyl nucleophile with high reactivity and, in many cases, predictable stereoselectivity, makes it a reagent of choice for the construction of complex molecular architectures. The applications of this compound in the synthesis of pharmaceuticals underscore its importance in drug discovery and development. Future research will likely continue to expand the utility of this versatile reagent in novel synthetic methodologies.

References

- 1. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Zofenopril - Wikipedia [en.wikipedia.org]

- 4. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Phosphonothrixin, a novel herbicidal antibiotic produced by Saccharothrix sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis, discovery, and development of a highly promising class of microtubule stabilization agents: curative effects of desoxyepothilones B and F against human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desoxyepothilone B is curative against human tumor xenografts that are refractory to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Theoretical Underpinnings of Isopropenylmagnesium Bromide Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenylmagnesium bromide, a prominent member of the Grignard reagent family, plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its stability is a critical factor influencing reactivity, yield, and safety in chemical processes. This technical guide delves into the theoretical calculations that underpin the stability of this compound. While direct computational thermochemical data for this compound is not extensively available in the literature, this guide synthesizes findings from theoretical studies on closely related vinyl and alkyl Grignard reagents to provide a comprehensive understanding of the factors governing its stability. We will explore the complex solution-state behavior, including the Schlenk equilibrium and the profound influence of solvent coordination, through the lens of Density Functional Theory (DFT) and ab initio molecular dynamics simulations.

Introduction to Grignard Reagent Stability

A key aspect of Grignard reagent behavior in ethereal solvents is the Schlenk equilibrium , a disproportionation reaction where the alkylmagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide species.[2][3][4] This dynamic equilibrium significantly influences the composition of the Grignard solution and, consequently, its reactivity and stability.

Theoretical Methodologies for Stability Assessment

The transient and highly reactive nature of Grignard reagents makes experimental characterization of all solution species challenging. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), has emerged as a powerful tool to elucidate the structures, energetics, and dynamics of these complex systems.[2][3]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For Grignard reagents, DFT calculations are employed to determine:

-

Optimized geometries: Predicting bond lengths, bond angles, and dihedral angles of the various species in solution.

-

Thermodynamic properties: Calculating enthalpies of formation, Gibbs free energies, and reaction energies for processes like the Schlenk equilibrium.

-

Bond Dissociation Energies (BDEs): Quantifying the strength of the C-Mg bond, a key indicator of thermal stability.

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations provide a dynamic picture of the Grignard reagent in solution, explicitly accounting for the motion of solvent molecules and their direct role in chemical transformations.[3][4] This method is particularly valuable for studying:

-

Solvation structures: Determining the coordination number and geometry of solvent molecules (typically THF or diethyl ether) around the magnesium center.

-

The Schlenk equilibrium mechanism: Mapping the energy landscape and identifying the transition states involved in the ligand exchange processes.

Factors Influencing the Stability of this compound

The stability of this compound is governed by a combination of electronic effects, steric factors, and the solution-state environment.

The Schlenk Equilibrium

The Schlenk equilibrium for this compound can be represented as follows:

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group. Computational studies on other Grignard reagents have shown that the formation of dimeric, bridged species is a crucial aspect of this equilibrium.[2]

// Invisible nodes and edges for spacing {rank=same; A; B; C;} } caption: The Schlenk Equilibrium for Grignard Reagents.

Solvation Effects

Solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether, play a critical role in stabilizing Grignard reagents by coordinating to the electron-deficient magnesium center.[3][4] AIMD simulations have revealed that the dynamics of the solvent shell are not merely passive but are integral to the mechanism of the Schlenk equilibrium.[3][4] The number of coordinating solvent molecules can influence the reactivity and stability of the Grignard species.

// Central Grignard Reagent RMgX [label="R-Mg-X", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Solvent Molecules THF1 [label="THF"]; THF2 [label="THF"]; THF3 [label="THF"];

// Edges representing coordination RMgX -> THF1; RMgX -> THF2; RMgX -> THF3; } caption: Solvation of a Grignard Reagent by THF Molecules.

Quantitative Theoretical Data

Table 1: Calculated C-Mg Bond Dissociation Energies (BDEs) of Selected Grignard Reagents

| Grignard Reagent | R Group | C-Mg BDE (kcal/mol) | Computational Method | Reference |

| Methylmagnesium Bromide | CH₃ | 61.0 | Experimental | [6] |

| Ethenylmagnesium Chloride | CH₂=CH | (Not explicitly found) | DFT | [7] |

| Neopentylmagnesium Bromide | (CH₃)₃CCH₂ | 54.5 | Experimental | [6] |

Note: The BDE for ethenylmagnesium chloride was part of a comparative stability study, but a specific numerical value was not provided in the abstract.[7]

Table 2: Calculated Relative Stabilities of Grignard Reagent Species in THF

| Species | Relative Free Energy (kcal/mol) | Computational Method | Reference |

| CH₃MgCl(THF)₂ | 0.0 | AIMD | [6] |

| Mg(CH₃)₂(THF)₂ + MgCl₂(THF)₃ | ~ -1.6 to -2.8 | AIMD | [6] |

These tables highlight the kind of quantitative data that can be obtained from theoretical calculations and provide a basis for understanding the relative stability of different Grignard reagents and their associated species in solution.

Experimental Protocols

The synthesis of Grignard reagents requires anhydrous conditions to prevent their reaction with water.

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

All glassware is dried in an oven and assembled under an inert atmosphere.

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A small crystal of iodine is added to the magnesium.

-

A solution of 2-bromopropene in anhydrous THF is prepared in the dropping funnel.

-

A small portion of the 2-bromopropene solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required.

-

Once the reaction has started, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.

-

The resulting solution of this compound is cooled to room temperature and is ready for use.

Conclusion

The stability of this compound is a multifaceted property that is best understood through the application of modern computational chemistry techniques. While direct quantitative data for this specific reagent is sparse, theoretical studies on analogous systems provide a robust framework for comprehending its behavior. The dynamic Schlenk equilibrium and the crucial role of solvent coordination are central to its stability profile. Future computational work focusing specifically on this compound would be invaluable for providing precise thermochemical data, which would further aid in the optimization of synthetic protocols and the development of safer, more efficient chemical processes.

References

- 1. Determination of the Stability of the AIO+ Complex in Alkali Halide Melts* | Semantic Scholar [semanticscholar.org]

- 2. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]